N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[(2-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34FN3O6S/c1-39-26-12-11-21(16-27(26)40-2)13-14-34-30(37)10-4-3-7-15-36-31(38)23-17-28-29(42-20-41-28)18-25(23)35-32(36)43-19-22-8-5-6-9-24(22)33/h5-6,8-9,11-12,16-18H,3-4,7,10,13-15,19-20H2,1-2H3,(H,34,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERDLMPFBUBBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=CC=C5F)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Lactam Formation
Methyl 2-amino-4,5-methylenedioxybenzoate undergoes refluxing with excess formamide in the presence of phosphoryl chloride (POCl₃) at 110°C for 6 hours. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of formamide, followed by intramolecular cyclization to form the lactam ring. Purification via recrystallization from ethanol yields the quinazolinone core in 78–82% purity.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Formamide, POCl₃ | 110°C, 6 h | 78–82 |
Construction of the Hexanamide Side Chain
The hexanamide linker is assembled through sequential alkylation and amidation.
Preparation of 6-Aminohexanoic Acid Derivative
6-Bromohexanoic acid is treated with benzylamine in acetonitrile at reflux to form 6-(benzylamino)hexanoic acid, followed by hydrogenolysis using 10% Pd/C under H₂ (40 psi) to yield 6-aminohexanoic acid.
Activation and Coupling
The carboxylic acid is activated using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Reaction with the quinazolinone intermediate at 0°C to room temperature affords the amide-linked product in 85% yield.
Installation of the N-[2-(3,4-Dimethoxyphenyl)ethyl] Group
Synthesis of 2-(3,4-Dimethoxyphenyl)ethylamine
3,4-Dimethoxybenzaldehyde is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding 2-(3,4-dimethoxyphenyl)ethylamine.
Final Amidation
The hexanamide-quinazolinone intermediate reacts with 2-(3,4-dimethoxyphenyl)ethylamine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in DMF. The reaction is conducted at room temperature for 24 hours, achieving 75–80% yield.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 4 | HATU, DMF | RT, 24 h | 75–80 |
Purification and Characterization
Final purification employs flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol/water (3:1). Purity is confirmed via HPLC (>99%), and structural validation is performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Reaction Optimization and Challenges
Thioether Stability
The sulfanyl group exhibits sensitivity to oxidation during hydrogenation steps. Substituting Pd/C with Pearlman’s catalyst (Pd(OH)₂/C) under mild H₂ pressure (20 psi) mitigates over-reduction.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with different functional groups, while substitution reactions could introduce new substituents on the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C23H25F2N3O3S
- Molecular Weight: 495.6 g/mol
- IUPAC Name: N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
The compound features a complex structure characterized by a quinazoline core fused with a dioxole ring and various substituents that enhance its biological activity. The presence of methoxy and fluorophenyl groups contributes to its lipophilicity and potential for interaction with biological targets.
Research indicates that this compound possesses several biological activities:
-
Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), PC3 (prostate cancer).
- Mechanism : The cytotoxic effects are believed to be dose-dependent with IC50 values in the micromolar range.
- Antimicrobial Activity : The compound has demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. This suggests potential applications as an antimicrobial agent.
- Enzyme Inhibition : It exhibits inhibitory activity against enzymes like acetylcholinesterase and urease, indicating potential uses in treating neurological disorders and urinary tract infections.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound. Below is a summary table of key findings:
Case Studies
Several case studies highlight the pharmacological properties of related compounds within the same chemical class:
- Cytotoxicity Against Cancer Cells : Research on structurally similar compounds has shown promising results in inhibiting tumor growth.
- Antibacterial Efficacy : Studies indicate that modifications to the quinazoline core can enhance antibacterial properties, leading to novel therapeutic agents.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Dioxolo Compounds: Compounds containing the dioxolo group.
Fluorobenzylthio Compounds: Compounds with the fluorobenzylthio group.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical formula: C24H24FNO3S. It features a quinazolinone core structure known for its biological activity and a dioxolo ring that may enhance its pharmacological properties. The presence of functional groups such as methoxy and fluorine contributes to its diverse biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound demonstrate significant anticancer activity. For example:
- Inhibition of Kinase Activity : Compounds in the quinazolinone class are known to inhibit various kinases involved in cancer progression. Specific studies have shown that related compounds can inhibit the MEK/ERK signaling pathway, crucial for tumor growth and survival .
| Compound Name | Target | IC50 (μM) |
|---|---|---|
| PJ-34 | eEF2 | 0.296 |
| D | Unknown | 0.617 |
| F | Unknown | 0.495 |
Antiviral Activity
The compound's structural features suggest potential antiviral properties. Similar quinazolinone derivatives have been studied for their ability to interfere with viral replication mechanisms. For instance, modifications that enhance interaction with viral proteins could lead to effective antiviral agents .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Quinazolinone Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Dioxolo Ring : Achieved through cyclization reactions involving diol precursors.
- Fluorophenyl Group Attachment : This step involves coupling with fluorinated phenyl groups.
- Final Coupling : Combining the intermediate with 3,4-dimethoxyphenylethylamine to yield the target compound .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Anticancer Activity : A study demonstrated that similar quinazolinones exhibit cytostatic effects on cancer cell lines by inhibiting ERK phosphorylation .
- Antiviral Mechanisms : Research into related compounds indicated their ability to disrupt viral replication pathways by targeting specific viral proteins .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, including sulfanyl group introduction, quinazolinone ring formation, and hexanamide coupling. Optimization can be achieved via factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters . Purification typically employs column chromatography and recrystallization, with purity verified by HPLC (>95%) . Challenges include managing steric hindrance during sulfanyl substitution and avoiding side reactions in the dioxolo-quinazolinone moiety.
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Methodological Answer :
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular weight validation, H/C NMR for functional group analysis (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl signals at δ 7.1–7.4 ppm), and X-ray crystallography for stereochemical resolution .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and thermogravimetric analysis (TGA) to detect residual solvents .
Advanced Research Questions
Q. How can computational models (e.g., molecular docking, MD simulations) predict the compound’s biological targets, and what experimental validation is required?
- Methodological Answer :
- Target Prediction : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against kinase or GPCR libraries, focusing on the sulfanyl and quinazolinone moieties as pharmacophores.
- Validation : Compare in silico binding affinities with in vitro enzymatic assays (e.g., IC determination). Discrepancies may arise from solvation effects or conformational flexibility, requiring enhanced sampling methods like metadynamics .
Q. What strategies resolve contradictions between in vitro activity and in silico predictions for this compound?
- Methodological Answer :
- Orthogonal Assays : Perform surface plasmon resonance (SPR) to measure binding kinetics and cell-based assays (e.g., luciferase reporters) to confirm target engagement.
- Data Analysis : Apply Bayesian statistics to integrate conflicting datasets, prioritizing assays with higher reproducibility. For example, inconsistent IC values across labs may stem from assay buffer composition differences, necessitating standardized protocols .
Q. Which in vitro models best replicate its pharmacokinetic behavior, and how are key parameters (e.g., metabolic stability, membrane permeability) optimized?
- Methodological Answer :
- Metabolic Stability : Use liver microsomes or hepatocyte incubations to assess CYP450-mediated degradation. Structural modifications (e.g., fluorophenyl group substitution) can reduce metabolic clearance.
- Permeability : Employ Caco-2 cell monolayers or artificial membrane assays (PAMPA). Lipophilicity (logP) adjustments via methoxy group positioning may enhance bioavailability .
Theoretical and Methodological Frameworks
Q. How should researchers align experimental design with existing theoretical frameworks (e.g., structure-activity relationships, enzyme inhibition mechanisms)?
- Methodological Answer : Begin with a hypothesis grounded in SAR principles (e.g., electron-withdrawing groups enhancing quinazolinone binding). Use kinetic studies (e.g., Lineweaver-Burk plots) to differentiate competitive vs. allosteric inhibition modes. Link findings to broader kinase inhibitor frameworks to contextualize novelty .
Q. What advanced simulation tools (e.g., COMSOL Multiphysics) can model its behavior in heterogeneous reaction systems?
- Methodological Answer : COMSOL’s "Reaction Engineering Module" simulates mass transfer limitations in scaled-up synthesis. Variables include diffusion coefficients of intermediates in polar aprotic solvents (e.g., DMF) and temperature gradients during exothermic steps. Validate models with real-time FTIR monitoring .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility in biological assays given the compound’s sensitivity to experimental conditions?
- Methodological Answer :
- Standardization : Pre-equilibrate assay buffers to control ionic strength and pH. Use internal controls (e.g., reference inhibitors) in each plate.
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), detailing solvent stock concentration errors and instrument calibration logs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
